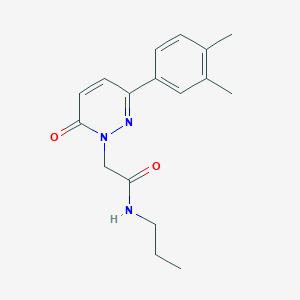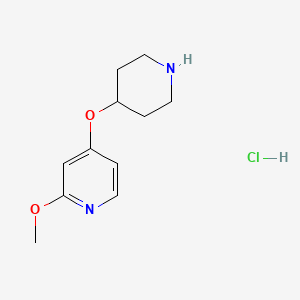
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the acetamide group. This could potentially be achieved through a series of reactions including condensation, cyclization, and amide formation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the dimethylphenyl group, and the propylacetamide group. The spatial arrangement of these groups could have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. Additionally, the pyridazine ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. Additionally, the aromatic ring could contribute to its stability and potentially its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Synthetic Pathways and Derivatives
The synthesis of novel classes of pyridazin-3-one derivatives and their utility in the synthesis of fused azines showcases the chemical flexibility and potential for generating bioactive compounds within this chemical class. These synthetic pathways allow for the creation of compounds with varied biological activities, including potential antimicrobial, anticonvulsant, and anti-inflammatory effects (Ibrahim & Behbehani, 2014).
Cardiotonic Agents
Research into dihydropyridazinone cardiotonics has led to the discovery of compounds with potent positive inotropic activity, which could be beneficial in the development of treatments for heart failure. These studies highlight the therapeutic potential of pyridazinone derivatives in enhancing cardiac contractility (Robertson et al., 1986).
Neuroprotection and Cognitive Enhancement
Investigations into compounds like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) demonstrate the potential for pyridazinone derivatives to enhance cognitive functions and provide neuroprotection. This opens avenues for research into treatments for cognitive disorders and neurodegenerative diseases (Sakurai et al., 1989).
Antimicrobial and Anticonvulsant Activity
The synthesis and evaluation of diphenylamine derivatives, including pyridazinone-related structures, have shown significant antimicrobial and antifungal activities. Such studies indicate the potential for these compounds in developing new antimicrobial agents (Kumar & Mishra, 2015). Additionally, alkanamide derivatives, related in structure to pyridazinones, have been explored for their anticonvulsant activity, providing insights into the development of novel antiepileptic drugs (Tarikogullari et al., 2010).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation. It’s also important to note that the compound could be harmful if swallowed or inhaled, and could cause skin and eye irritation .
Zukünftige Richtungen
Future research on this compound could involve exploring its potential applications, such as its use in the development of new drugs or materials. Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety and environmental impact .
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-9-18-16(21)11-20-17(22)8-7-15(19-20)14-6-5-12(2)13(3)10-14/h5-8,10H,4,9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBVACVALSXZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)
![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)

![tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2843408.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2843412.png)
![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)
![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843416.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2843417.png)
![3-[(2-Fluorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2843418.png)


![N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2843423.png)